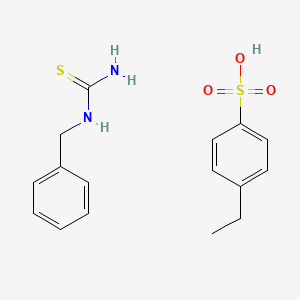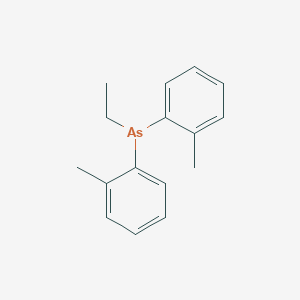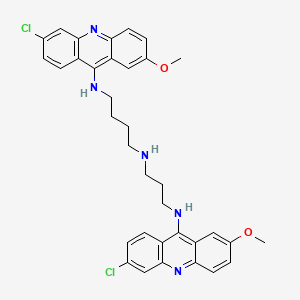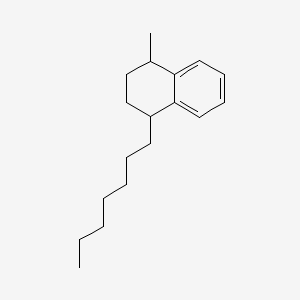
1-Heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene is an organic compound with the molecular formula C18H28 It is a derivative of naphthalene, characterized by the presence of a heptyl group and a methyl group on the tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of 1,2,3,4-tetrahydro-4-methylnaphthalene with heptyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or nickel may be used to facilitate the hydrogenation of naphthalene derivatives, followed by alkylation steps to introduce the heptyl group.
Análisis De Reacciones Químicas
Types of Reactions: 1-Heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, altering their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene: Unique due to the presence of both heptyl and methyl groups on the tetrahydronaphthalene ring.
1-Heptylnaphthalene: Lacks the tetrahydro and methyl groups, resulting in different chemical properties.
1,2,3,4-Tetrahydro-4-methylnaphthalene: Lacks the heptyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
55682-84-3 |
|---|---|
Fórmula molecular |
C18H28 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
1-heptyl-4-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C18H28/c1-3-4-5-6-7-10-16-14-13-15(2)17-11-8-9-12-18(16)17/h8-9,11-12,15-16H,3-7,10,13-14H2,1-2H3 |
Clave InChI |
SBMIKEMQTOPDTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CCC(C2=CC=CC=C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


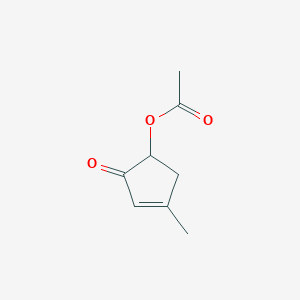


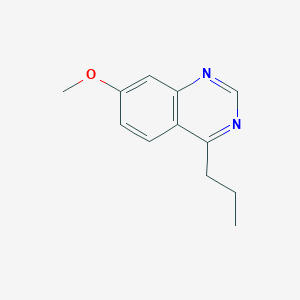
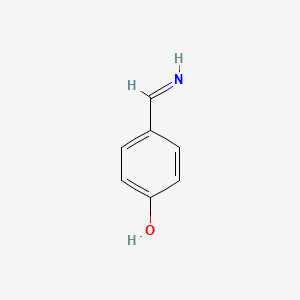
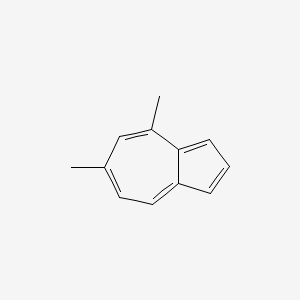
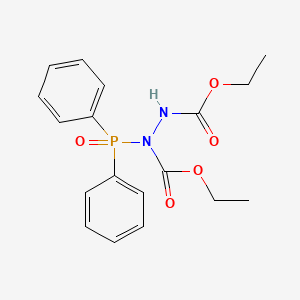
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
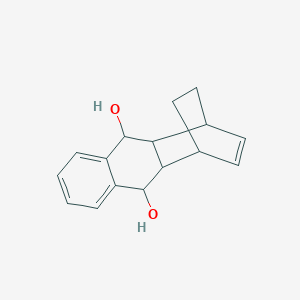
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)
![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
